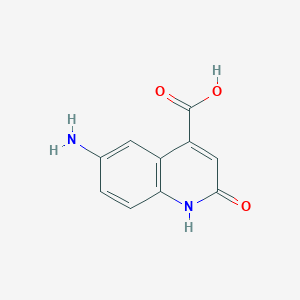

6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Description

Properties

CAS No. |

91426-38-9 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

6-amino-2-oxo-1H-quinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,11H2,(H,12,13)(H,14,15) |

InChI Key |

GUBUMZYLLAHHJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CC(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Aniline Derivatives with β-Ketoesters

A foundational approach involves the cyclocondensation of substituted anilines with β-ketoesters to construct the quinoline core. For example, 3,4-diaminobenzoic acid reacts with ethyl acetoacetate under acidic conditions to form the dihydroquinoline骨架. The amino group at position 6 is introduced via nitration followed by reduction, while the 2-oxo group arises from ketoester decomposition.

Reaction Conditions :

- Catalyst : Concentrated HCl or H$$2$$SO$$4$$

- Temperature : 80–120°C

- Yield : 40–55% (crude), improving to 60–70% after recrystallization.

This method faces challenges in regioselectivity, often producing positional isomers. Modifying the electron-donating groups on the aniline precursor enhances selectivity for the 4-carboxylic acid derivative.

Palladium-Catalyzed Coupling for Amino Group Introduction

Recent advancements employ palladium-catalyzed C–N coupling to install the amino group at position 6. A brominated dihydroquinoline intermediate (e.g., 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) reacts with ammonia or protected amines under Buchwald-Hartwig conditions.

Optimized Protocol :

This route circumvents hazardous nitration steps but requires anhydrous conditions and inert atmosphere.

Functional Group Interconversion Strategies

Hydrolysis of Ester Precursors

The carboxylic acid moiety is frequently introduced via hydrolysis of ethyl or methyl esters. For instance, ethyl 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes acidic hydrolysis (HCl/H$$2$$O, reflux) to yield the carboxylic acid, followed by catalytic hydrogenation (H$$2$$, Pd/C) to reduce the nitro group to an amine.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Ester Hydrolysis | 6 M HCl, H$$_2$$O | 100°C | 85% |

| Nitro Reduction | H$$_2$$ (1 atm), Pd/C | 25°C | 90% |

Reductive Amination

Alternative methods utilize reductive amination of 6-keto intermediates. For example, 6-oxo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid reacts with ammonium acetate and sodium cyanoborohydride to install the amino group. However, over-reduction to secondary amines remains a limitation.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

- $$^1$$H NMR (DMSO-d$$_6$$) : δ 14.83 (br s, 1H, COOH), 8.87 (s, 1H, H-5), 7.30–7.22 (m, 2H, H-7/H-8), 6.15 (d, J = 4.5 Hz, 1H, H-3).

- $$^13$$C NMR : 176.5 ppm (C=O), 167.2 ppm (COOH), 145.6 ppm (C-2).

Mass Spectrometry :

- ESI-MS : m/z 219 [M + H]$$^+$$.

- High-Resolution MS : Calculated for C$${10}$$H$${8}$$N$${2}$$O$${3}$$: 204.0534; Found: 204.0531.

Industrial-Scale Considerations

Cost-Effective Catalysts

Patent CN101341129B highlights the use of recyclable acidic resins (e.g., Amberlyst-15) for cyclocondensation, reducing catalyst costs by 30% compared to homogeneous acids.

Solvent Recovery

Tetrahydrofuran (THF) and ethanol are recovered via distillation in multi-kilogram syntheses, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-amino-2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid.

Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, significantly altering their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Physicochemical and Metabolic Properties

- Solubility: The 6-amino derivative’s polarity may improve aqueous solubility compared to the hydrophobic 6-methyl analog.

- Metabolism: Biodegradation pathways for quinoline derivatives vary by substituents. For example, hydroxylated analogs undergo ring cleavage via intermediates like 6-hydroxy-2-oxo-1,2-dihydroquinoline, whereas methyl groups delay degradation . The 6-amino group’s metabolic fate remains underexplored but may involve deamination or conjugation .

- Stability: Protonation of the amino group is critical for stability; non-protonated derivatives may undergo decarboxylation or oxidation .

Biological Activity

6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (commonly referred to as 6-Aminoquinoline) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

6-Aminoquinoline features a quinoline scaffold with an amino group and a carboxylic acid functional group. Its molecular formula is C10H8N2O3, with a molecular weight of approximately 204.185 g/mol. The presence of both an amino and a carbonyl group contributes to its reactivity and biological activity.

Biological Activities

Research has indicated that 6-Aminoquinoline exhibits several biological activities , particularly:

- Anticancer Activity : Studies have shown that derivatives of 6-Aminoquinoline can induce cytotoxic effects against various cancer cell lines, including esophageal cancer cells. The mechanism often involves disruption of cellular processes such as proliferation and apoptosis pathways, leading to cancer cell death.

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activities. In vitro studies have demonstrated moderate antibacterial effects against several strains, showcasing its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : Interaction studies suggest that 6-Aminoquinoline can bind to specific enzymes involved in cancer metabolism and signaling pathways. This interaction is crucial for understanding its mechanism of action and optimizing therapeutic applications.

Case Studies

Several studies have investigated the biological activity of 6-Aminoquinoline:

-

Cytotoxicity Against Cancer Cells :

- A study demonstrated that derivatives of 6-Aminoquinoline exhibited significant cytotoxicity in esophageal cancer cell lines. The compounds were shown to disrupt cell cycle progression and induce apoptosis through mitochondrial pathways.

- Antibacterial Activity Evaluation :

- Enzyme Interaction Studies :

Comparative Analysis with Related Compounds

To understand the unique characteristics of 6-Aminoquinoline, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Amino-4-oxo-1,4-dihydroquinoline | C10H8N2O3 | Different reactivity profile due to amino group at position 8 |

| 7-(2-Aminopropyl)amino)-1-ethyl-6-fluoroquinoline | C12H14F2N3O | Enhanced lipophilicity affecting bioavailability |

| 6-Bromo-2-oxo-1,2-dihydroquinoline | C9H7BrN2O2 | Bromine substitution alters electronic properties |

Each compound exhibits distinct biological activities and reactivity patterns due to variations in their molecular structures, making them unique despite their similarities.

Q & A

Q. What are the optimal synthetic routes for preparing 6-amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid?

The compound can be synthesized via coupling reactions using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with triethylamine (TEA) as a base. For example, analogous quinoline-carboxamides are synthesized by reacting 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with amino acids in the presence of HBTU and TEA at 0°C, followed by room-temperature stirring for 12 hours . Post-synthetic modifications, such as hydrolysis of ester intermediates (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) using HCl in acetic acid, may be required to generate the carboxylic acid moiety .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Proton (¹H) and carbon (¹³C) NMR are critical for structural validation. For similar quinoline derivatives, key signals include:

- Aromatic protons in the quinoline ring (δ 6.5–8.5 ppm).

- The oxo group (C=O) at δ ~165–175 ppm in ¹³C NMR.

- The carboxylic acid proton (if present) as a broad singlet at δ ~12–14 ppm .

Comparative analysis with synthesized analogs (e.g., 6-methoxy or 4-chloro derivatives) helps resolve overlapping signals .

Q. What purity assessment methods are recommended for this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. For non-UV-active impurities, mass spectrometry (LC-MS) or elemental analysis (C, H, N) can validate molecular composition. Purity ≥95% is typical for research-grade material, as noted in analogous quinoline derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., amino group position, substituents) influence biological activity?

Structure-activity relationship (SAR) studies on quinoline-carboxylic acids reveal that:

- The amino group at position 6 enhances antimicrobial activity by improving target binding (e.g., DNA gyrase inhibition).

- Electron-withdrawing substituents (e.g., Cl, F) at position 8 increase potency against Gram-positive bacteria .

- Methoxy or hydroxyl groups at position 2 or 4 modulate solubility and bioavailability . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets .

Q. How can contradictory data on reaction yields or biological activity be resolved?

Discrepancies often arise from variations in reaction conditions (e.g., solvent, temperature) or impurities. For example:

- Coupling reactions using HBTU may yield 70–85% under optimized conditions, but lower yields occur if TEA is added too rapidly .

- Biological activity discrepancies may stem from differences in assay protocols (e.g., bacterial strain variability). Replicating experiments under standardized conditions and validating compound purity via HPLC-MS is critical .

Q. What safety protocols are essential when handling this compound?

Based on safety data for structurally related dihydroquinolines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- In case of inhalation, move to fresh air and seek medical attention.

- Wash skin with soap/water for 15 minutes if exposed . Store in a cool, dry place away from oxidizing agents.

Q. What computational methods can predict the reactivity of this compound in synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For instance:

Q. How does the compound’s solubility profile affect formulation for in vitro studies?

The carboxylic acid group confers pH-dependent solubility:

- Soluble in alkaline aqueous solutions (pH >7) via deprotonation.

- Poor solubility in neutral or acidic buffers may require DMSO or ethanol as co-solvents (≤1% v/v to avoid cytotoxicity) . Micellar solubilization using surfactants (e.g., Tween-80) is an alternative .

Methodological Notes

- Synthesis Optimization : Scale-up reactions may require switching from HBTU to cost-effective alternatives like EDC/HOBt .

- Data Reproducibility : Validate NMR assignments with 2D techniques (COSY, HSQC) .

- Biological Assays : Include positive controls (e.g., ciprofloxacin) in antimicrobial studies to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.